![molecular formula C12H18O3 B15275612 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid](/img/structure/B15275612.png)
2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure. This compound is part of the norbornane family, which is known for its unique chemical properties and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which is used to form the bicyclic structure. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The resulting product is then subjected to further functionalization to introduce the oxolane and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification and functionalization steps. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. Advanced techniques like chromatography and crystallization are used to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Shares a similar bicyclic structure but lacks the oxolane group.
Norbornene derivatives: Include various functionalized norbornane compounds with different substituents.
Uniqueness
2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid is unique due to its combination of a bicyclic core with an oxolane and carboxylic acid group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-(2-bicyclo[2.2.1]heptanyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O3/c13-11(14)12(4-1-5-15-12)10-7-8-2-3-9(10)6-8/h8-10H,1-7H2,(H,13,14) |
Clave InChI |
KQBAMYXEJGOPQD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)(C2CC3CCC2C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



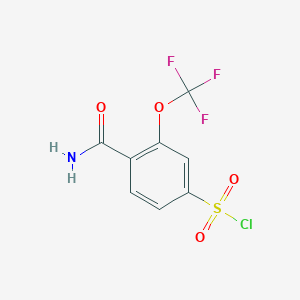
![3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B15275539.png)
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15275544.png)
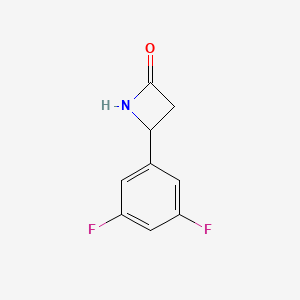
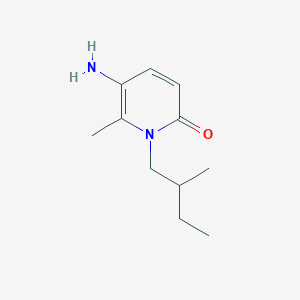
![5-(Dimethoxymethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275568.png)

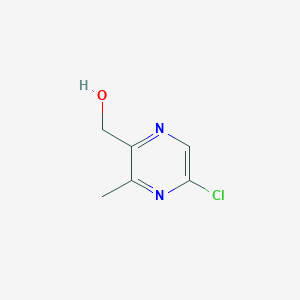
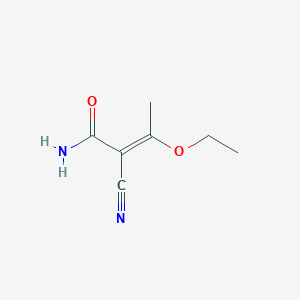
![2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol](/img/structure/B15275597.png)
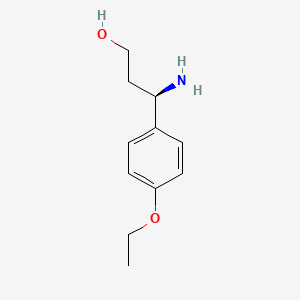

![2-[(But-2-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B15275610.png)
